
2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate is an organic compound that features both aliphatic and aromatic components. The compound is characterized by a hexanone backbone with a methyl group and a benzene ring substituted with a sulfonate group. This unique structure allows it to participate in various chemical reactions and makes it useful in different scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-methyl-5-oxohexan-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate largely depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The sulfonate group can also facilitate interactions with proteins and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
- but-3-yn-2-yl 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of aliphatic and aromatic features. This dual nature allows it to participate in a broader range of chemical reactions and makes it versatile for various applications in research and industry.
属性
CAS 编号 |
59697-04-0 |
|---|---|
分子式 |
C14H20O4S |
分子量 |
284.37 g/mol |
IUPAC 名称 |
(2-methyl-5-oxohexan-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-10(2)14(9-12(4)15)18-19(16,17)13-7-5-11(3)6-8-13/h5-8,10,14H,9H2,1-4H3 |
InChI 键 |
FFWLDBCEQYEVOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CC(=O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


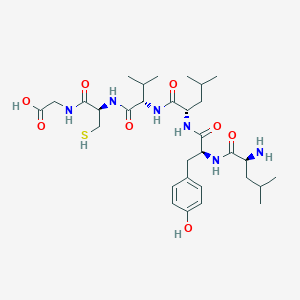
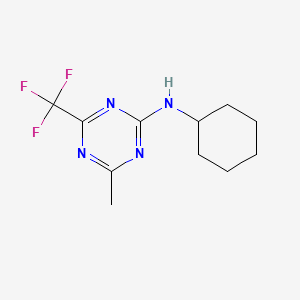
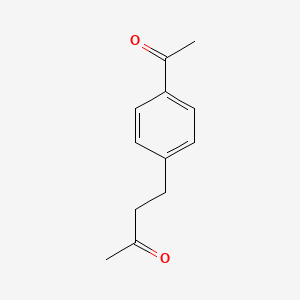

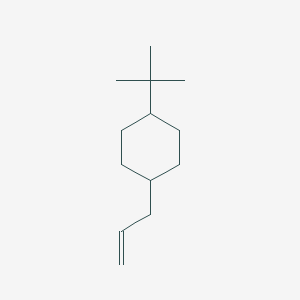
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
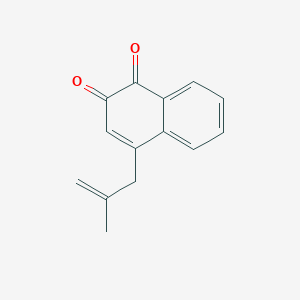
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)
![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
